molecular formula C5H6N2O3 B3169765 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid CAS No. 937684-91-8

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

Cat. No.: B3169765
CAS No.: 937684-91-8
M. Wt: 142.11 g/mol
InChI Key: NMZOVEKBDTVUDI-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method for synthesizing this compound involves the cyclization of acyclic semicarbazide derivatives.

    Acylation Method: Another method involves the acylation of amino oxadiazoles with acid chlorides.

Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The oxadiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated oxadiazole derivatives.

Scientific Research Applications

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid has a wide range of applications in scientific research:

Future Directions

Oxadiazoles, including “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid”, have shown promise in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic routes, investigating their mechanism of action, and evaluating their potential applications in medicine and other fields.

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZOVEKBDTVUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Reactant of Route 2
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Reactant of Route 3
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Reactant of Route 4
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Reactant of Route 6
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid

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